5-Butyl-5-methyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione
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Overview
Description
5-Butyl-5-methyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione is a heterocyclic compound that belongs to the class of triazolidine derivatives. This compound is characterized by the presence of a triazolidine ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The compound also features a butyl group, a methyl group, and a 4-methylphenyl group attached to the triazolidine ring. The presence of the thione group (a sulfur atom double-bonded to a carbon atom) adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-methyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable carbonyl compound in the presence of sulfur. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-5-methyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Butyl-5-methyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 5-Butyl-5-methyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity. The presence of the thione group allows it to form covalent bonds with nucleophilic sites on target molecules, leading to changes in their function. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Butyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione: Similar structure but lacks the 4-methyl group on the phenyl ring.
5-Butyl-5-methyl-2-(4-chlorophenyl)-1,2,4-triazolidine-3-thione: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
5-Butyl-5-methyl-2-(4-nitrophenyl)-1,2,4-triazolidine-3-thione: Similar structure but has a nitro group on the phenyl ring.
Uniqueness
5-Butyl-5-methyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione is unique due to the specific combination of substituents on the triazolidine ring. The presence of the butyl, methyl, and 4-methylphenyl groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H21N3S |
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Molecular Weight |
263.40 g/mol |
IUPAC Name |
5-butyl-5-methyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C14H21N3S/c1-4-5-10-14(3)15-13(18)17(16-14)12-8-6-11(2)7-9-12/h6-9,16H,4-5,10H2,1-3H3,(H,15,18) |
InChI Key |
HSGGQCSKCHRQPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(NC(=S)N(N1)C2=CC=C(C=C2)C)C |
Origin of Product |
United States |
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